2-Chloro-beta-nitrostyrene

Descripción general

Descripción

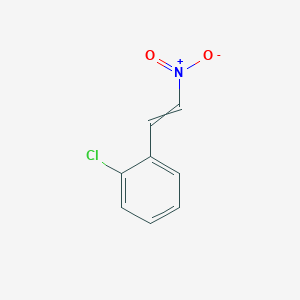

2-Chloro-beta-nitrostyrene: is an organic compound characterized by the presence of a nitro group and a chlorine atom attached to a styrene backbone. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Ionic Liquid Media: Another method involves the condensation of benzaldehyde with nitromethane in highly hydrophilic ionic liquid media, such as (2-hydroxyethyl) ammonium formate.

Industrial Production Methods: Industrial production typically follows the Henry reaction due to its simplicity and high yield. The reaction is conducted in an acetic acid solvent with a primary amine catalyst, ensuring safety and efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-Chloro-beta-nitrostyrene can undergo oxidation to form various products, including nitrobenzaldehydes.

Substitution: It can also participate in substitution reactions, particularly with halogens, to form bromo-nitrostyrene.

Common Reagents and Conditions:

Oxidation: Ozone or other strong oxidizing agents.

Reduction: Sodium borohydride and copper (II) chloride.

Substitution: Bromine for halogenation reactions.

Major Products:

Oxidation: 2-nitrobenzaldehyde.

Reduction: Phenethylamines.

Substitution: Bromo-nitrostyrene.

Aplicaciones Científicas De Investigación

2-Chloro-beta-nitrostyrene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Chloro-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it interferes with the phosphorylation processes essential for signal transduction . The compound’s nitro group plays a crucial role in its reactivity, facilitating various chemical transformations.

Comparación Con Compuestos Similares

Beta-nitrostyrene: Shares a similar structure but lacks the chlorine atom.

4-Fluoro-beta-nitrostyrene: Contains a fluorine atom instead of chlorine.

4-Methyl-beta-nitrostyrene: Features a methyl group in place of the chlorine atom.

Uniqueness: 2-Chloro-beta-nitrostyrene is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it suitable for specific industrial applications, such as the synthesis of bromo-nitrostyrene .

Actividad Biológica

2-Chloro-beta-nitrostyrene is a member of the beta-nitrostyrene family, which has garnered attention for its diverse biological activities. This compound, characterized by the presence of a nitro group attached to a styrene backbone, exhibits potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound is pivotal to its biological activity. The presence of the chloro and nitro substituents influences its reactivity and interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with proteins and nucleic acids, potentially leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogens, demonstrating both antibacterial and antifungal activities. Notably, compounds within the beta-nitrostyrene class have shown promise as anti-leishmanial agents, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 0.25–8 μg/mL against clinically significant fungi .

Table 1: Antimicrobial Activity of Beta-Nitrostyrenes

| Compound | MIC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| This compound | 0.5 | 1 | 2 |

| Compound A | 0.25 | 0.5 | 1 |

| Compound B | 8 | 16 | 32 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study highlighted its ability to induce apoptosis in chronic lymphocytic leukemia (CLL) cells, particularly those with poor prognostic markers. The mechanism of action involved the generation of reactive oxygen species and activation of caspases, leading to cell death .

Case Study: Induction of Apoptosis in CLL Cells

- Objective : Evaluate the effects of beta-nitrostyrenes on CLL cells.

- Methodology : Cellular viability assays, flow cytometry, and lactate dehydrogenase assays.

- Results : Significant apoptosis was observed in CLL cells treated with beta-nitrostyrenes, with minimal impact on normal peripheral blood mononuclear cells.

Structure-Activity Relationship

The biological activity of beta-nitrostyrenes is influenced by their structural features. A structure-property-activity relationship (SPAR) analysis indicated a correlation between redox potentials and antibacterial activity. Compounds with higher redox potentials exhibited enhanced antibacterial effects against various bacterial strains .

Table 2: SPAR Analysis Results

| Compound | Redox Potential (V) | Antibacterial Activity |

|---|---|---|

| This compound | +0.45 | Moderate |

| Compound C | +0.60 | High |

| Compound D | +0.30 | Low |

Propiedades

IUPAC Name |

1-chloro-2-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKJTRDWAZGBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.